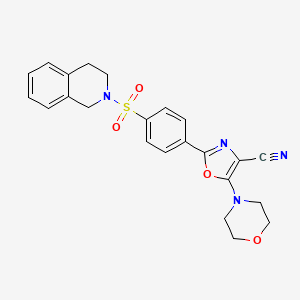![molecular formula C17H18N6O4S B2872109 ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 863500-61-2](/img/structure/B2872109.png)
ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a triazolopyrimidine ring, a thioether, and an acetamido group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep reactions involving nucleophilic addition, cyclization, and substitution reactions . For instance, triazolopyrimidines can be synthesized from cyanoacetohydrazides .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring system is a common feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the ester group could undergo hydrolysis, and the triazolopyrimidine ring might participate in various substitution reactions .科学的研究の応用
Drug Discovery
The core structure of the compound, featuring a 1,2,3-triazole ring, is significant in medicinal chemistry. This moiety is known for its high chemical stability and ability to mimic an E or Z amide bond, making it valuable in the synthesis of various medicinal compounds . For instance, the triazole ring is present in drugs like Rufinamide , an anticonvulsant, and Tazobactam , a β-lactam antibiotic .
Organic Synthesis
In organic chemistry, the triazole ring serves as a versatile intermediate. It can undergo various reactions, including cycloadditions, substitutions, and more, enabling the synthesis of complex organic molecules. This compound could be used to introduce the triazole moiety into target molecules, enhancing their stability and reactivity .
Polymer Chemistry
The triazole ring’s stability and aromatic character make it an excellent candidate for incorporation into polymers. This can lead to the development of materials with enhanced thermal stability, mechanical strength, and chemical resistance. The compound could be utilized in the design of new polymeric materials .
Supramolecular Chemistry
Due to its strong dipole moment and hydrogen bonding ability, the triazole ring is often used in the construction of supramolecular structures. It can act as a building block for creating complex architectures that are held together by non-covalent interactions, which are crucial in the development of molecular machines and sensors .
Chemical Biology
In chemical biology, the compound could be employed for bioconjugation purposes. Its ability to form stable linkages with biomolecules without altering their function makes it a valuable tool for studying biological processes and developing targeted therapies .
Fluorescent Imaging
The triazole ring can be functionalized to exhibit fluorescent properties, making it useful in imaging applications. This compound could be used to create fluorescent probes that help in visualizing cellular structures and tracking biological events in real-time .
特性
IUPAC Name |
ethyl 2-[[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-3-27-14(25)8-18-13(24)9-28-17-15-16(19-10-20-17)23(22-21-15)11-4-6-12(26-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKIVYACMWGTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)
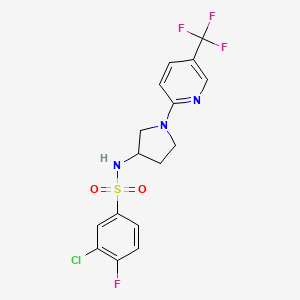
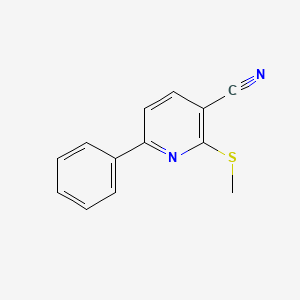
![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)
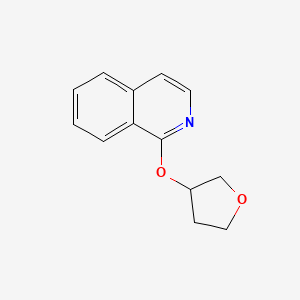
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)
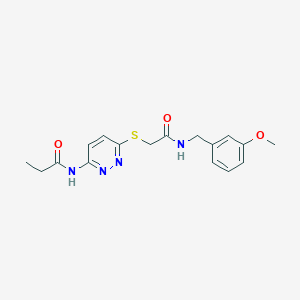
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol](/img/structure/B2872039.png)
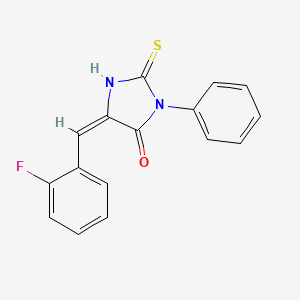

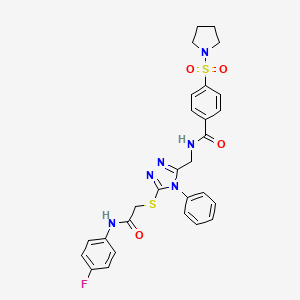
![2-[1-(2-Phenoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2872047.png)
